molecular formula C5H9F3O2 B13593350 (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol CAS No. 172463-81-9

(2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol

Cat. No.: B13593350
CAS No.: 172463-81-9
M. Wt: 158.12 g/mol
InChI Key: WSADNWLSNXKDRB-SCSAIBSYSA-N
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Description

(2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol: is an organic compound characterized by the presence of trifluoromethyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the reaction of 4-methoxy-2-butanone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the target molecules.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and metabolic pathways. The trifluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems.

Medicine: In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory or antiviral properties.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • (2R)-1,1,1-Trifluoro-2-methoxyethanol
  • (2R)-1,1,1-Trifluoro-3-methoxypropan-2-ol
  • (2R)-1,1,1-Trifluoro-2-methoxybutane

Uniqueness: (2R)-1,1,1-Trifluoro-4-methoxybutan-2-ol is unique due to its specific combination of trifluoromethyl and methoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

CAS No.

172463-81-9

Molecular Formula

C5H9F3O2

Molecular Weight

158.12 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-4-methoxybutan-2-ol

InChI

InChI=1S/C5H9F3O2/c1-10-3-2-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1

InChI Key

WSADNWLSNXKDRB-SCSAIBSYSA-N

Isomeric SMILES

COCC[C@H](C(F)(F)F)O

Canonical SMILES

COCCC(C(F)(F)F)O

Origin of Product

United States

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